2-azido-4-fluorobenzonitrile
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Overview
Description
2-azido-4-fluorobenzonitrile is a chemical compound with the molecular formula C7H3FN4. It is an important intermediate in the pharmaceutical and agrochemical industries. This compound is characterized by the presence of an azido group (-N3) and a fluorine atom attached to a benzonitrile core, making it a versatile building block for various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-4-fluorobenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorobenzonitrile as the starting material.
Azidation Reaction: The azidation of 4-fluorobenzonitrile is carried out using sodium azide (NaN3) in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-azido-4-fluorobenzonitrile undergoes various chemical reactions, including:
Cycloaddition Reactions: The azido group readily participates in [3+2] cycloaddition reactions, forming triazoles.
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for the reduction of the azido group.
Major Products
Triazoles: Formed from cycloaddition reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Amines: Formed from the reduction of the azido group.
Scientific Research Applications
2-azido-4-fluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is used in bioconjugation techniques, such as click chemistry, to label biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-azido-4-fluorobenzonitrile primarily involves its reactivity due to the presence of the azido group and the fluorine atom. The azido group can undergo cycloaddition reactions, forming stable triazole rings. The fluorine atom can participate in substitution reactions, allowing for the introduction of various functional groups. These reactions enable the compound to act as a versatile intermediate in chemical syntheses.
Comparison with Similar Compounds
Similar Compounds
2-azido-4-chlorobenzonitrile: Similar structure but with a chlorine atom instead of fluorine.
2-azido-4-bromobenzonitrile: Similar structure but with a bromine atom instead of fluorine.
2-azido-4-iodobenzonitrile: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
2-azido-4-fluorobenzonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom’s high electronegativity and small size influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.
Properties
CAS No. |
2763751-05-7 |
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Molecular Formula |
C7H3FN4 |
Molecular Weight |
162.1 |
Purity |
95 |
Origin of Product |
United States |
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